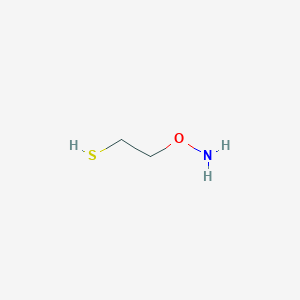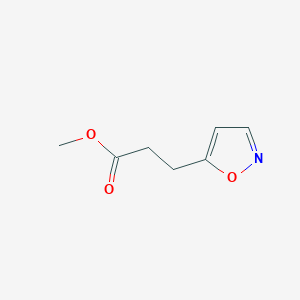![molecular formula C22H16N2O3 B12866811 1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of pyrrole rings and aldehyde groups, connected through an oxybis(phenylene) linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 4,4’-oxybis(benzaldehyde) with pyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
科学的研究の応用
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The aldehyde groups can also participate in Schiff base formation with amines, which can further influence biological processes.
類似化合物との比較
Similar Compounds
- 1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2-carbaldehyde)
- 1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
Uniqueness
1,1’-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2-carbaldehyde) is unique due to the presence of both pyrrole rings and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. The oxybis(phenylene) linkage also provides structural rigidity and stability, making it a valuable compound for various applications.
特性
分子式 |
C22H16N2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
1-[4-[4-(2-formylpyrrol-1-yl)phenoxy]phenyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C22H16N2O3/c25-15-19-3-1-13-23(19)17-5-9-21(10-6-17)27-22-11-7-18(8-12-22)24-14-2-4-20(24)16-26/h1-16H |
InChIキー |
VHNLWXRMYDFSKN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C=CC=C4C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
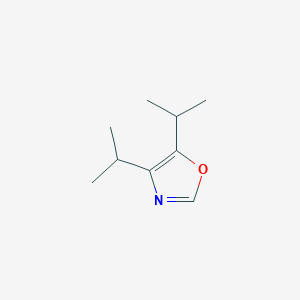
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
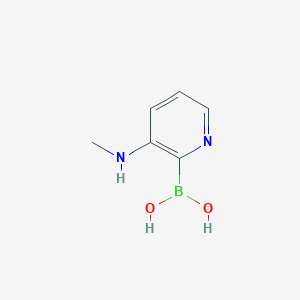
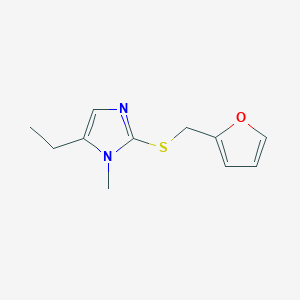

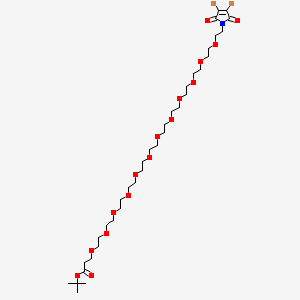
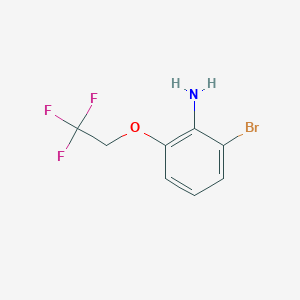
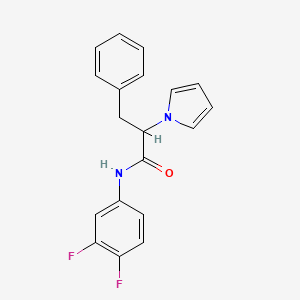
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
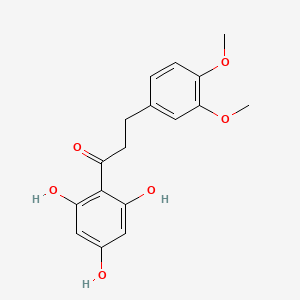
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)
